N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C14H13N7OS and its molecular weight is 327.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.09022924 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiadiazole-benzamide derivatives exhibit promising anticancer activity. A study involving the synthesis of novel Schiff’s bases containing thiadiazole scaffold and benzamide groups evaluated these compounds against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). The study found several compounds with significant anticancer efficacy, highlighting the potential of thiadiazole and benzamide derivatives in cancer therapy (Tiwari et al., 2017).
Synthetic Utility
Thiadiazole and benzamide derivatives have been employed as intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of 1,2,5-Thiadiazolidines 1,1-dioxides from amino acids and chlorosulfonyl isocyanate showcases the versatility of thiadiazole derivatives in creating valuable tools for asymmetric synthesis (Regainia et al., 2000).
Antimicrobial and Antioxidant Agents
Further research into 1,3,4‐Thiadiazoles has revealed their potential as antitumor and antioxidant agents. The annulation of 2-amino-1,3,4-thiadiazole with various compounds led to the creation of derivatives with evaluated antitumor properties (Hamama et al., 2013).
Inhibition of Carbonic Anhydrases
A study on acridine-acetazolamide conjugates, which include 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, found that these compounds inhibit carbonic anhydrases, crucial enzymes in many physiological processes. The conjugates showed potent inhibition against several human carbonic anhydrase isoforms, suggesting therapeutic applications in conditions involving these enzymes (Ulus et al., 2016).
Novel Heterocyclic Compounds
The reactivity of cyanomethylene functionality in thiadiazole derivatives has been utilized to construct new heterocycles, indicating the structural diversity and potential application of these compounds in developing novel materials with desired properties (Mohamed et al., 2020).
Properties
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7OS/c22-12(16-14-18-17-13(23-14)10-2-1-3-10)9-4-6-11(7-5-9)21-8-15-19-20-21/h4-8,10H,1-3H2,(H,16,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSKEGFCKLVESP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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